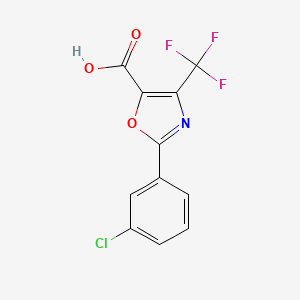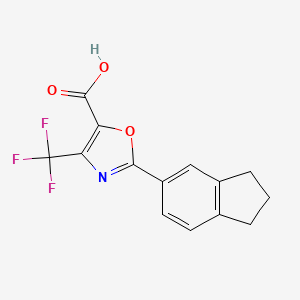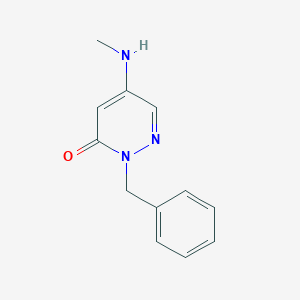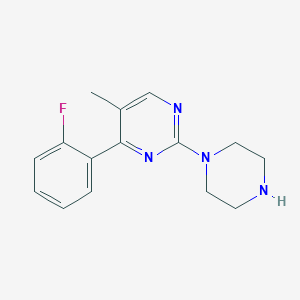![molecular formula C11H8ClN3OS B6628445 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628445.png)
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has generated significant interest in scientific research due to its potential applications in medicine. This compound is a member of the thieno[2,3-d]pyrimidine family, which has been extensively studied for its biological activity.
科学研究应用
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been studied extensively for its potential applications in medicine. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and antiviral activity, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
作用机制
The mechanism of action of 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes that are involved in cell proliferation and survival, including DNA topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can affect several cellular processes, including DNA replication, transcription, and translation. Additionally, this compound has been shown to affect several signaling pathways, including the MAPK and PI3K/Akt pathways. These effects can lead to changes in cellular metabolism, proliferation, and survival.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potent biological activity. This compound has been shown to have activity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. Additionally, this compound has been shown to have anti-inflammatory and antiviral activity, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
However, there are also limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have cytotoxic effects on normal cells, which can limit its therapeutic potential.
未来方向
There are several future directions for research on 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action, particularly with regards to its effects on cellular signaling pathways. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other anticancer agents.
Another future direction is to investigate its potential applications in other diseases, such as viral infections and inflammatory diseases. Finally, research is needed to develop more efficient synthesis methods for this compound, as well as to improve its solubility and reduce its cytotoxic effects on normal cells.
合成方法
The synthesis of 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a complex process that involves several steps. The initial step is the synthesis of 2-chlorothiophene-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with furan-3-ylmethanamine to yield the desired product. The yield of the product is typically around 50%, and the purity can be improved through recrystallization.
属性
IUPAC Name |
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-11-14-9(8-2-4-17-10(8)15-11)13-5-7-1-3-16-6-7/h1-4,6H,5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWQYRQTAVUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CNC2=C3C=CSC3=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)

![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)

![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)

![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
